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Compound of Interest

Compound Name: 2-methyl Benzamideoxime

Cat. No.: B154247 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methylbenzamide oxime, also known as N'-hydroxy-2-methylbenzenecarboximidamide, is a

crucial building block in the field of organic synthesis, particularly in the construction of

nitrogen- and oxygen-containing heterocyclic compounds. Its utility stems from the reactive

amidoxime functional group, which can participate in a variety of cyclization and derivatization

reactions. This technical guide provides a comprehensive overview of the synthesis of 2-

methylbenzamide oxime and its application as a precursor, with a focus on detailed

experimental protocols, quantitative data, and key reaction pathways. The information

presented herein is intended to serve as a valuable resource for researchers in medicinal

chemistry and drug development, facilitating the design and execution of synthetic routes to

novel bioactive molecules.

Physicochemical Properties
A solid understanding of the physical and chemical characteristics of a precursor is

fundamental to its successful application in synthesis.
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Property Value Reference(s)

CAS Number 40312-14-9 [1][2][3]

Molecular Formula C₈H₁₀N₂O [1][2][3]

Molecular Weight 150.18 g/mol [1][2][3]

Appearance Crystalline solid [1]

Melting Point 144-148 °C [2][3]

Purity ≥97% [2][3]

SMILES Cc1ccccc1\C(N)=N/O [2][3]

InChI

1S/C8H10N2O/c1-6-4-2-3-5-

7(6)8(9)10-11/h2-5,11H,1H3,

(H2,9,10)

[2][3]

Synthesis of 2-Methylbenzamide Oxime
The primary and most common method for the synthesis of 2-methylbenzamide oxime involves

the reaction of 2-methylbenzonitrile with hydroxylamine.

Experimental Protocol: Synthesis from 2-
Methylbenzonitrile
This protocol is adapted from a general procedure for the synthesis of N'-

hydroxycarboximidamides.

Reaction:
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Caption: Synthesis of 2-Methylbenzamide Oxime.

Materials:

2-Methylbenzonitrile

Hydroxylamine hydrochloride

Potassium carbonate

Ethanol

Water

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-

methylbenzonitrile (1 equivalent) in a mixture of ethanol and water.

Add hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5

equivalents) to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and remove the ethanol

under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude product.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or

toluene) to obtain pure 2-methylbenzamide oxime.

Applications in Organic Synthesis: A Precursor to
1,2,4-Oxadiazoles
A major application of 2-methylbenzamide oxime is in the synthesis of 3,5-disubstituted-1,2,4-

oxadiazoles, a class of heterocycles with significant interest in medicinal chemistry due to their

diverse biological activities. The general synthetic strategy involves the acylation of the

amidoxime followed by a cyclodehydration reaction.

Synthesis of 3-(2-Methylphenyl)-5-phenyl-1,2,4-
oxadiazole
This two-step procedure involves the initial formation of an O-acyl intermediate from 2-

methylbenzamide oxime and benzoyl chloride, followed by cyclization to the 1,2,4-oxadiazole.
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Caption: Synthesis of a 3,5-disubstituted 1,2,4-oxadiazole.

Experimental Protocol:
Step 1: Synthesis of N'-hydroxy-2-methylbenzenecarboximidamide (2-Methylbenzamide oxime)

This step is performed in situ from 2-methylbenzonitrile (p-tolunitrile).

Materials: p-Tolunitrile, hydroxylamine hydrochloride, triethylamine (TEA), ethanol (EtOH).

Procedure: A mixture of p-tolunitrile (10g), hydroxylamine hydrochloride (11.8g),

triethylamine (7.32g), and ethanol (7ml) is refluxed at 70°C for approximately 4 hours.

Step 2: Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole

Materials: The reaction mixture from Step 1, benzoyl chloride, pyridine.
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Procedure: To the crude 2-methylbenzamide oxime from the previous step, pyridine (10 ml)

is added, and the mixture is cooled to 0°C. Benzoyl chloride (10.9g) is added dropwise while

maintaining the temperature at 0°C. The reaction mixture is then allowed to warm to room

temperature and stirred for 2 hours. After completion, the mixture is poured into ice-cold

water, and the resulting precipitate is filtered, washed with water, and dried. The crude

product is recrystallized from ethanol.

Quantitative Data:

Product
Starting
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Key
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Reaction
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Yield
Melting
Point
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e

5-phenyl-3-

(p-
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70°C (Step

1), 0°C to
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84%
Not
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Synthesis of 3-(Aryl)-5-(trifluoromethyl)-1,2,4-
oxadiazoles
The reaction of amidoximes with trifluoroacetic anhydride (TFAA) or trifluoroacetyl halides is a

common method for the preparation of 5-trifluoromethyl-1,2,4-oxadiazoles.[4] This involves the

acylation of the hydroxyl group of the amidoxime, followed by cyclization with the elimination of

water to form the oxadiazole ring.[4] While a specific protocol for 2-methylbenzamide oxime is

not detailed in the available literature, a general procedure can be inferred.

2-Methylbenzamide Oxime Trifluoroacetic Anhydride (TFAA) Anhydrous Solvent (e.g., THF, Dioxane) Base (e.g., Pyridine, TEA)

3-(2-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
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Caption: General synthesis of a 5-trifluoromethyl-1,2,4-oxadiazole.

General Experimental Protocol (Inferred):
Materials:

2-Methylbenzamide oxime

Trifluoroacetic anhydride (TFAA)

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dioxane)

Organic base (e.g., pyridine, triethylamine)

Procedure:

Dissolve 2-methylbenzamide oxime (1 equivalent) in an anhydrous aprotic solvent under an

inert atmosphere (e.g., nitrogen or argon).

Add an organic base (1.1 equivalents) to the solution and cool to 0°C.

Slowly add trifluoroacetic anhydride (1.1 equivalents) to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over

anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by column

chromatography or recrystallization.
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Potential for Further Applications
While the synthesis of 1,2,4-oxadiazoles is the most documented application of 2-

methylbenzamide oxime, its chemical nature suggests potential for use as a precursor to other

heterocyclic systems and in other areas of chemistry.

Other Heterocycles: The amidoxime functionality can, in principle, be utilized in the synthesis

of other heterocycles such as quinazolines, although specific examples starting from 2-

methylbenzamide oxime are not readily available in the literature.

Coordination Chemistry: Oximes and amidoximes are known to act as ligands, forming

coordination complexes with various metal ions. The nitrogen and oxygen atoms of the

amidoxime group in 2-methylbenzamide oxime can chelate to metal centers, opening

possibilities for its use in catalysis and materials science.

Conclusion
2-Methylbenzamide oxime is a valuable and versatile precursor in organic synthesis, with its

primary role being the construction of 3-(2-methylphenyl) substituted 1,2,4-oxadiazoles. The

straightforward synthesis of this building block from readily available starting materials, coupled

with its reactivity, makes it an attractive component in the synthetic chemist's toolbox. The

detailed protocols and data presented in this guide are intended to empower researchers to

confidently utilize 2-methylbenzamide oxime in their synthetic endeavors, particularly in the

pursuit of novel compounds with potential therapeutic applications. Further exploration into its

utility in the synthesis of other heterocyclic systems and in coordination chemistry is warranted

and could lead to exciting new discoveries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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